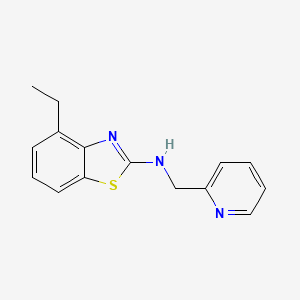

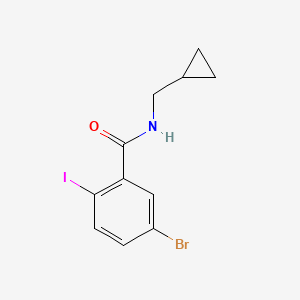

![molecular formula C7H6F3NO2S2 B1438945 2-{4-甲基-2-[(三氟甲基)硫烷基]-1,3-噻唑-5-基}乙酸 CAS No. 1154962-41-0](/img/structure/B1438945.png)

2-{4-甲基-2-[(三氟甲基)硫烷基]-1,3-噻唑-5-基}乙酸

描述

The compound “2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid” is a derivative of benzoic acid and is also a metabolite of Isoxaflutole, a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane crops .

Synthesis Analysis

The synthesis of a similar compound, a novel fluorinated polymer, was achieved by condensation of excess acryloyl chloride with 2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)ethan-1-ol . The polymerization was initiated with azobisisobutyronitrile (AIBN) at 60 °C to form a soft gel .Molecular Structure Analysis

The molecular formula of a similar compound, GW501516, is C21H18F3NO3S2, with an average mass of 453.498 Da and a monoisotopic mass of 453.068024 Da .Chemical Reactions Analysis

The compound plays a significant role in the metabolic adaptations to a western diet characterized by an excessive amount of saturated fat . The introduction of fluorine to the acrylate ester has a profound influence on the rate of polymerization .Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.96 . Thermal decomposition of the polymer begins at 180 °C . Aqueous wetting by static contact measurement yielded a contact angle of 98° .科学研究应用

化学转化和衍生物

转化为衍生物:甲基 2-[(6-甲基-3-乙氧基-5,6-二氢吡啶-2-基)硫烷基]-乙酸酯,一种相关的化合物,在酸催化下发生转化,突出了此类化合物作为化学合成中反应活性 (Nedolya、Tarasova、Albanov 和 Trofimov,2018)。

新型化合物的合成:使用巯基乙酸和相关衍生物从 10-十一烯酸酰肼合成的新型化合物证明了该化合物在创建新化学实体中的效用 (Rahman、Mukhtar、Ansari 和 Lemiére,2005)。

环化以创建新结构:该化合物的衍生物已用于环化反应中,以创建各种药理学相关结构,例如 1,2,4-三唑和 1,3,4-噻二唑衍生物 (Maliszewska-Guz 等,2005)。

药理学应用

生物活性的潜力:与所讨论化合物相关的 2-(1,2,4-三唑-3-基硫代)乙酸酯表现出多种生物活性,例如镇痛、神经阻滞和抗炎特性 (Salionov,2015)。

抗菌剂的合成:衍生物因其潜在的抗菌特性而受到认可,对革兰氏阴性菌和革兰氏阳性菌均表现出活性 (Siddiqui 等,2014)。

噻唑啉-2-乙酸衍生物的合成:已经合成了相关化合物的亚砜和砜类似物,显示出在开发新药方面的潜在用途 (Bates、Li 和 Jog,2004)。

席夫和曼尼希碱衍生物:由相关化合物制成的这些衍生物显示出显着的抗炎和镇痛活性,表明潜在的治疗应用 (Gowda 等,2011)。

其他应用

高发光,可用于传感:与所讨论化合物密切相关的化合物,例如 [(5-甲基-2-吡啶-2'-基-1,3-噻唑-4-基)氧基]乙酸,表现出高发光,表明在金属传感和激光染料中具有潜在用途 (Grummt、Weiss、Birckner 和 Beckert,2007)。

抗菌活性:合成的衍生物显示出抗菌特性,其中一些显示出与标准抗菌药物相当的活性 (Baviskar、Khadabadi 和 Deore,2013)。

作用机制

Target of Action

The primary target of 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid is the peroxisome proliferator-activated receptor . This receptor plays a crucial role in the regulation of central inflammation .

Mode of Action

2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid acts as an agonist for the peroxisome proliferator-activated receptor . This means that it binds to this receptor and activates it, leading to a series of changes in the cell.

Biochemical Pathways

Upon activation of the peroxisome proliferator-activated receptor, 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid influences several biochemical pathways. These pathways are primarily related to the regulation of inflammation . The exact downstream effects depend on the specific cell type and the overall state of the organism.

Result of Action

The activation of the peroxisome proliferator-activated receptor by 2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid can lead to a reduction in central inflammation . This can have various molecular and cellular effects, depending on the specific context.

安全和危害

The compound should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

GW501516, a compound with a similar structure, was initially discovered during a research collaboration between GSK and Ligand Pharmaceuticals that began in 1992 . It entered into clinical development as a drug candidate for metabolic and cardiovascular diseases, but was abandoned in 2007 because animal testing showed that the drug caused cancer to develop rapidly in several organs . In 2007, research was published showing that high doses of GW501516 given to mice dramatically improved their physical performance . This led to a black market for the drug candidate and to its abuse by athletes as a doping agent . The World Anti-Doping Agency (WADA) developed a test for GW501516 and other related chemicals and added them to the prohibited list in 2009 . It has issued additional warnings to athletes that GW501516 is not safe .

属性

IUPAC Name |

2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S2/c1-3-4(2-5(12)13)14-6(11-3)15-7(8,9)10/h2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUAQJBNIXOOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

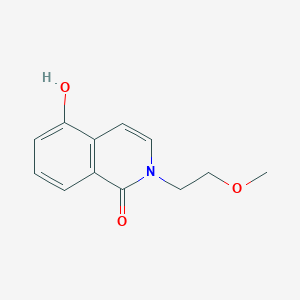

![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

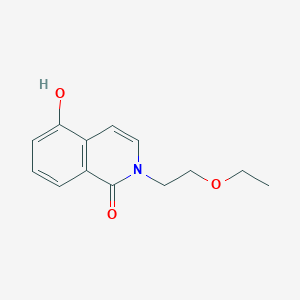

![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)

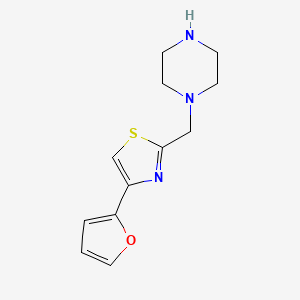

![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)

![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)

![1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438880.png)

![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)